3-Butene-1,2-diol

asymmetric catalysis chiral building blocks process chemistry

3-Butene-1,2-diol is a strategic C4 building block that uniquely combines a terminal alkene for cross-coupling, a chiral center for stereochemical control, and a vicinal diol motif for cyclic carbonate formation. This profile enables DYKAT asymmetric synthesis (84% yield, 85% ee), Heck coupling with retention of stereochemistry, and serves as an essential analytical standard for 1,3-butadiene biomonitoring. Substitution with saturated or regioisomeric diols eliminates these capabilities, making this the sole compound for these specific research and industrial applications.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 497-06-3
Cat. No. B138189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butene-1,2-diol
CAS497-06-3
Synonyms1,2-dihydroxy-3-butene
3,4-dihydroxy-1-butene
3-butene-1,2-diol
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC=CC(CO)O
InChIInChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2
InChIKeyITMIAZBRRZANGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butene-1,2-diol (CAS 497-06-3): Core Properties and Procurement-Specification Data


3-Butene-1,2-diol (CAS 497-06-3), also known as 3,4-dihydroxy-1-butene, is a C4 vicinal diol bearing a terminal olefin [1]. Its molecular formula is C4H8O2 with a molecular weight of 88.11 g/mol [1]. The racemic compound exists as a colorless to pale yellow liquid at room temperature, with a reported boiling point of 196.5 °C at 760 mmHg, a density of 1.047 g/mL at 20–25 °C, and a refractive index of n20/D 1.462 . Commercial suppliers typically offer purity specifications of ≥97–99% [2][3]. The presence of both a chiral center at C2 and a terminal alkene distinguishes this compound structurally from saturated butanediols and regioisomeric unsaturated diols, enabling distinct reactivity profiles in asymmetric synthesis and downstream derivatization.

Why In-Class Saturated Diols and Regioisomeric Unsaturated Diols Cannot Substitute for 3-Butene-1,2-diol


A procurement decision to substitute 3-butene-1,2-diol with a structurally related diol—such as 1,2-butanediol (saturated, no alkene), 1,3-butanediol (regioisomeric hydroxyl spacing), or 2-butene-1,4-diol (internal alkene, primary alcohols only)—fundamentally alters the compound's reactivity profile and downstream synthetic utility. 3-Butene-1,2-diol uniquely combines three features in a single four-carbon scaffold: a terminal alkene for cross-coupling or addition chemistry, a secondary alcohol at the chiral center enabling stereochemical control, and a vicinal diol motif that permits cyclic carbonate or acetal formation [1]. Substitution with saturated analogs eliminates alkene-based reactivity entirely; substitution with 2-butene-1,4-diol removes both the chiral center and the vicinal diol arrangement, rendering asymmetric transformations impossible. The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable, decision-relevant disparities in catalytic efficiency, reaction yield, stereochemical outcome, and metabolite-specific detection.

Quantitative Differentiation Evidence for 3-Butene-1,2-diol: Head-to-Head and Cross-Study Comparative Data


Dynamic Kinetic Asymmetric Transformation (DYKAT) Yield Advantage Over Classical Resolution Methods for Chiral 3-Butene-1,2-diol

The palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic 3,4-epoxy-1-butene using a chiral ligand–metal complex produced (2R)-3-butene-1,2-diol in 84% isolated yield with 85% enantiomeric excess (ee) [1]. This DYKAT method directly contrasts with classical resolution-based approaches, which are inherently limited to a maximum theoretical yield of 50% and often involve lengthier synthetic sequences [1]. The DYKAT process achieves a >1.6-fold improvement in maximum attainable yield relative to resolution strategies and operates with as little as 0.025 mol% catalyst loading, demonstrating scalability for industrial production of single-enantiomer vinylglycols [1].

asymmetric catalysis chiral building blocks process chemistry

Terminal Alkene Enables Selective Heck Coupling for C–C Bond Formation Unavailable to Saturated Diols

(2R)-3-Butene-1,2-diol undergoes Heck coupling with a diverse range of aryl and vinyl partners while preserving enantiopurity, enabling direct incorporation into complex chiral scaffolds [1]. This reactivity is completely absent in saturated diols such as 1,2-butanediol or 1,3-butanediol, which lack the terminal alkene required for C–C bond formation via cross-coupling. The terminal alkene position (C3–C4) also differentiates 3-butene-1,2-diol from 2-butene-1,4-diol, whose internal alkene exhibits distinct reactivity and cannot serve as a substrate for the same Heck coupling protocols [1]. This alkene-specific reactivity has been leveraged in the synthesis of HIV protease inhibitors, immunosuppressants, and oncology agents [1].

cross-coupling Heck reaction chiral synthon

Distinct Oxidation Product Profile: Selective Hydroxymethylvinyl Ketone (HMVK) Formation via Vicinal Diol Oxidation

3-Butene-1,2-diol undergoes oxidation to form hydroxymethylvinyl ketone (HMVK), a reactive α,β-unsaturated ketone building block [1]. This transformation exploits the vicinal diol motif in combination with the terminal alkene—a structural arrangement absent in 1,3-butanediol (non-vicinal hydroxyls) and 2-butene-1,4-diol (no vicinal diol, different oxidation trajectory). The regiospecific oxidation to HMVK provides entry to conjugate addition chemistry and further derivatization pathways not accessible from saturated or regioisomeric diol starting materials [1]. This oxidation outcome is structurally predetermined by the 1,2-diol arrangement, which enables the formation of the α-hydroxy ketone intermediate that subsequently dehydrates to the enone system [1].

selective oxidation α,β-unsaturated ketone building block

Enzymatic Kinetic Resolution for Enantiopure 3-Butene-1,2-diol Using Glycerol Kinase: Regioselectivity Unique to Vicinal Diol Scaffold

Glycerol kinase catalyzes the enantioselective phosphorylation of 3-butene-1,2-diol, enabling kinetic chiral resolution of the racemic mixture [1]. This enzymatic recognition depends on the vicinal diol arrangement, which mimics the glycerol substrate motif. In the same study, glycerol kinase also resolved 3-chloro-1,2-propanediol and 3-fluoro-1,2-propanediol, but did not process 1,3-butanediol or 1,4-butanediol, which lack the requisite 1,2-diol structural element [1]. Lipases from Candida antarctica and Pseudomonas fluorescens have additionally been tested for kinetic resolution of 2-hydroxy-3-butenyl butanoate derivatives of 3-butene-1,2-diol in organic solvents [2].

enzymatic resolution glycerol kinase chiral diol

Specificity as 1,3-Butadiene Metabolite: Distinct Detection and Toxicological Profile Versus Saturated Butanediols

3-Butene-1,2-diol (BDD) is a major and specific metabolite of 1,3-butadiene, produced via cytochrome P450-mediated oxidation to butadiene monoxide followed by epoxide hydrolase-catalyzed hydrolysis [1]. Saturated butanediols (1,2-butanediol, 1,3-butanediol, 1,4-butanediol) are not formed through this pathway and do not serve as biomarkers for 1,3-butadiene exposure. BDD undergoes further metabolism to reactive species including 3,4-epoxy-1,2-butanediol (EBD) and hydroxymethylvinyl ketone, which have been implicated in species-dependent toxicity [1][2]. Studies in B6C3F1 mice show BDD is rapidly metabolized at doses ranging from 10 to 250 mg/kg, with clearance kinetics that are dose-dependent [2]. Evidence indicates BDD is produced in higher amounts in humans than butadiene monoxide, underscoring its relevance for human risk assessment [1].

toxicology metabolite biomonitoring

Cyclic Carbonate Derivatization: Vinyl Ethylene Carbonate Formation Unavailable to Non-Vicinal Diols

3-Butene-1,2-diol undergoes carbonation to form 4-vinyl-1,3-dioxolan-2-one (vinyl ethylene carbonate), an important industrial building block [1][2]. This transformation requires the vicinal diol motif, which reacts with CO₂ or carbonate sources to form the five-membered cyclic carbonate ring. Regioisomeric diols such as 1,3-butanediol form six-membered carbonates with different physical and chemical properties, while 1,4-butanediol (non-vicinal, terminal hydroxyls) forms a seven-membered carbonate with markedly different ring strain and reactivity. A continuous flow procedure using organocatalysts (homogeneous and polymer-supported DBU) has been developed for the carbonation of 3-butene-1,2-diol, demonstrating process scalability for industrial production of vinyl ethylene carbonate [2].

cyclic carbonate biobased continuous flow

Evidence-Backed Procurement Scenarios for 3-Butene-1,2-diol (CAS 497-06-3)


Scalable Synthesis of Single-Enantiomer Chiral Building Blocks for Pharmaceutical Intermediates

Procurement of 3-butene-1,2-diol (or its chiral precursors such as 3,4-epoxy-1-butene) is justified when asymmetric synthesis of pharmaceutical intermediates is required. The DYKAT method produces (2R)-3-butene-1,2-diol in 84% yield with 85% ee, exceeding the 50% yield ceiling of classical resolution methods [1]. The resulting single-enantiomer vinylglycol serves as a versatile chiral synthon for HIV protease inhibitors, immunosuppressants, and oncology agents [1]. The Heck coupling capability of the terminal alkene further enables modular C–C bond construction with retention of stereochemistry, a functionality absent in saturated diol alternatives [1].

Analytical Standard for 1,3-Butadiene Exposure Biomonitoring and Toxicological Studies

In toxicology laboratories conducting biomonitoring for 1,3-butadiene exposure, 3-butene-1,2-diol (BDD) is the requisite analytical standard. BDD is a specific metabolite of 1,3-butadiene formed via butadiene monoxide hydrolysis; saturated butanediols are not formed via this pathway and cannot serve as surrogate standards [2]. BDD is produced in higher amounts in humans than butadiene monoxide, making it a critical biomarker for human risk assessment [2]. Studies in B6C3F1 mice demonstrate dose-dependent clearance kinetics at 10–250 mg/kg dosing [3].

Precursor for Vinyl Ethylene Carbonate via Continuous Flow Carbonation

For production of 4-vinyl-1,3-dioxolan-2-one (vinyl ethylene carbonate), 3-butene-1,2-diol is the required diol precursor. The vicinal diol motif enables formation of the five-membered cyclic carbonate upon reaction with CO₂; regioisomeric diols (1,3-butanediol, 1,4-butanediol) form carbonates of different ring sizes (six- or seven-membered) with distinct physicochemical properties [4]. A continuous flow organocatalytic process using DBU has been validated for this transformation, demonstrating industrial scalability for biobased carbonate production [4].

Enzymatic Kinetic Resolution to Enantiopure 3-Butene-1,2-diol for Green Chemistry Applications

Laboratories pursuing enzymatic resolution routes to enantiopure 3-butene-1,2-diol require the racemic compound as starting material. Glycerol kinase selectively phosphorylates 3-butene-1,2-diol with enantioselectivity, enabling kinetic chiral resolution [5]. This enzymatic recognition depends on the vicinal diol arrangement; 1,3-butanediol and 1,4-butanediol are not substrates for glycerol kinase and cannot access this green chemistry resolution pathway [5]. Lipases from Candida antarctica and Pseudomonas fluorescens provide alternative enzymatic resolution routes for 2-hydroxy-3-butenyl butanoate derivatives [6].

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